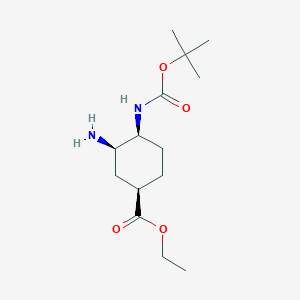
(1R,3R,4S)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester
Descripción general
Descripción
(1R,3R,4S)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound (1R,3R,4S)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester has been explored in various contexts for its synthetic utility and potential in creating complex molecular structures. Research has delved into the synthesis of related cyclohexane derivatives and their applications, demonstrating the versatility of this compound in organic chemistry.
Ring-Closing Metathesis for Synthesizing Cyclohexene Derivatives : A study by Xin Cong and Z. Yao (2006) highlighted the synthesis of a closely related compound, (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, using ring-closing metathesis. This synthesis pathway is noted for its efficiency, utilizing L-serine as a starting material and employing ring-closing metathesis and diastereoselective Grignard reactions as key steps. The absolute configurations of the key intermediates were confirmed by NMR studies, indicating the potential for similar methodologies to be applied to the synthesis of this compound (Cong & Yao, 2006).
Biocatalytic Asymmetric Synthesis : Another relevant study by Shaozhou Zhu et al. (2018) discussed the biocatalytic asymmetric synthesis of a compound, (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, which is crucial for the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors. This research demonstrates the high demand for developing strategies for the asymmetric synthesis of similar compounds and presents a newly isolated Sphingomonas aquatilis strain that exhibits high stability and enantioselectivity as a whole cell biocatalyst. Such methodologies could be adapted for the synthesis and application of this compound, underscoring the role of biocatalysis in generating stereoselective compounds for pharmaceutical research (Zhu et al., 2018).
Polyester Synthesis and Polymerization : The synthesis and polymerization of new cyclic esters containing protected functional groups, including amino and carboxyl groups, have been explored by M. Trollsås et al. (2000). This research focuses on designing and synthesizing hydrophilic aliphatic polyesters through the ring-opening polymerization of functional cyclic esters. The methodologies discussed could provide insights into the polymer applications of this compound, particularly in developing biodegradable polymers with specific functional properties (Trollsås et al., 2000).
Propiedades
IUPAC Name |
ethyl (1R,3R,4S)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJYOYONMCBZHC-MXWKQRLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]([C@@H](C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112159 | |
| Record name | Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392745-41-3 | |
| Record name | Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,3R,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (1R,3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol](/img/structure/B1529807.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)

